molecular formula C12H9ClN2O2 B14135280 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide CAS No. 783371-31-3

5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide

Cat. No.: B14135280
CAS No.: 783371-31-3
M. Wt: 248.66 g/mol
InChI Key: GOFGQNJZBLJUBR-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H9ClN2O2. It is a derivative of benzamide, featuring a chloro group at the 5-position, a hydroxy group at the 2-position, and a pyridin-4-yl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N-(pyridin-3-yl)benzamide
  • 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide
  • 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzylamine

Uniqueness

5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the chloro, hydroxy, and pyridin-4-yl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound for medicinal and material science research .

Properties

CAS No.

783371-31-3

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9ClN2O2/c13-8-1-2-11(16)10(7-8)12(17)15-9-3-5-14-6-4-9/h1-7,16H,(H,14,15,17)

InChI Key

GOFGQNJZBLJUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC=NC=C2)O

Origin of Product

United States

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